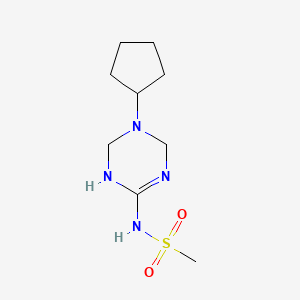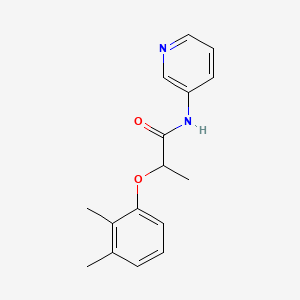![molecular formula C23H27NO2 B6048325 [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, also known as BPAP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. BPAP is a selective dopamine D2 receptor agonist that exhibits high affinity and selectivity for the D2 receptor subtype. In
作用机制
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol acts as a selective dopamine D2 receptor agonist, binding to and activating D2 receptors in the brain. This results in increased dopamine release and activation of the mesolimbic dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to increase dopamine release in the striatum and prefrontal cortex, regions of the brain involved in motor function and cognition, respectively. [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol also increases the expression of neurotrophic factors, which promote neuronal growth and survival. In addition, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its high affinity and selectivity for the D2 receptor subtype, its ability to cross the blood-brain barrier, and its low toxicity. However, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol is a relatively new compound and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
未来方向
Future research on [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol should focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its pharmacological properties and mechanisms of action. In addition, further studies are needed to determine the long-term safety and efficacy of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol, as well as its potential for abuse and dependence. Finally, the development of new analogs of [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol may lead to the discovery of more potent and selective dopamine D2 receptor agonists with improved therapeutic potential.
合成方法
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 2-bromo-1-benzofuran, followed by N-alkylation with 3-piperidinylmethanol. The final product is obtained through purification and crystallization.
科学研究应用
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve motor function and reduce dyskinesia. In schizophrenia, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to improve cognitive function and reduce negative symptoms. In drug addiction, [1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol has been shown to reduce drug-seeking behavior and withdrawal symptoms.
属性
IUPAC Name |
[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-18-23(13-11-19-7-2-1-3-8-19)12-6-14-24(17-23)16-21-15-20-9-4-5-10-22(20)26-21/h1-5,7-10,15,25H,6,11-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWDSHLFUDFQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)(CCC4=CC=CC=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6048271.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)

![[3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B6048305.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6048309.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)
![2-(4-methoxybenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6048318.png)
![N-allyl-N-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6048319.png)
![3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6048330.png)
